Metoprolol succinate

Description

This compound is the succinate salt form of metoprolol, a cardioselective competitive beta-1 adrenergic receptor antagonist with antihypertensive properties and devoid of intrinsic sympathomimetic activity. This compound antagonizes beta 1-adrenergic receptors in the myocardium, thereby reducing the rate and force of myocardial contraction, and consequently a diminished cardiac output. This agent may also reduce the secretion of renin with subsequent reduction in levels of angiotensin II thus decreasing sympathetic activation, including vasoconstriction, aldosterone secretion.

A selective adrenergic beta-1 blocking agent that is commonly used to treat ANGINA PECTORIS; HYPERTENSION; and CARDIAC ARRHYTHMIAS.

Properties

IUPAC Name |

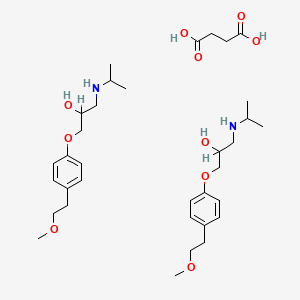

butanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H25NO3.C4H6O4/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-3(6)1-2-4(7)8/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHAZVBIOOEVQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H56N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048726 | |

| Record name | Metoprolol succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

652.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98418-47-4 | |

| Record name | Metoprolol succinate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098418474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metoprolol succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-) 1-(isopropyloamino)-3-[p-(2-methoxyethyl) phenoxy]-2-propanol succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOPROLOL SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH25PD4CCB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Metoprolol Succinate in Heart Failure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metoprolol succinate, a beta-1-selective adrenergic receptor antagonist, is a cornerstone in the management of chronic heart failure with reduced ejection fraction (HFrEF). Its therapeutic efficacy stems from a multifaceted mechanism of action that extends beyond simple heart rate reduction. This in-depth technical guide elucidates the core molecular and cellular mechanisms by which this compound exerts its beneficial effects in heart failure. We will explore its impact on canonical G-protein-coupled signaling, downstream calcium handling, and the emerging role of biased agonism. Furthermore, this guide provides detailed experimental protocols for key assays and presents a summary of pivotal clinical trial data.

Introduction: The Vicious Cycle of Sympathetic Overdrive in Heart Failure

Heart failure is characterized by a sustained state of sympathetic nervous system (SNS) hyperactivity.[1] While initially a compensatory mechanism to maintain cardiac output, chronic elevation of catecholamines (norepinephrine and epinephrine) becomes maladaptive.[2][3] This relentless stimulation of beta-1 adrenergic receptors (β1-ARs) in cardiomyocytes leads to a cascade of detrimental effects, including:

-

Increased Myocardial Oxygen Demand: Elevated heart rate and contractility increase the metabolic stress on an already compromised heart.[3][4]

-

Cardiotoxicity: Chronically elevated intracellular calcium and cyclic adenosine monophosphate (cAMP) levels can trigger apoptotic pathways and contribute to myocyte death.

-

Adverse Cardiac Remodeling: The sustained adrenergic drive promotes pathological hypertrophy, fibrosis, and progressive ventricular dilation, further impairing cardiac function.[3]

-

Receptor Desensitization: To protect against excessive stimulation, β1-ARs become desensitized and downregulated, blunting the heart's ability to respond to physiological demands.

This compound intervenes in this vicious cycle by selectively blocking β1-ARs, thereby shielding the heart from the toxic effects of chronic catecholamine excess.

Core Mechanism of Action: Antagonism of the Beta-1 Adrenergic Receptor

This compound is a cardioselective beta-blocker that competitively inhibits the binding of norepinephrine and epinephrine to β1-ARs, which are predominantly located in cardiac tissue.[3][5] This antagonism is the linchpin of its therapeutic action in heart failure.

Modulation of the Canonical Gs-Protein Signaling Pathway

The primary downstream signaling cascade affected by this compound is the Gs-protein-coupled pathway. In a healthy heart, catecholamine binding to β1-ARs activates the stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase to convert ATP into cAMP.[6] cAMP then activates protein kinase A (PKA), a key enzyme that phosphorylates multiple downstream targets to enhance cardiac function.[4][6]

This compound, by blocking the initial receptor activation, leads to a reduction in Gs-protein activation and a subsequent decrease in intracellular cAMP levels and PKA activity.[4] This has several crucial consequences for the failing heart.

Impact on Calcium Homeostasis

Abnormal intracellular calcium (Ca2+) handling is a hallmark of heart failure.[7] The failing heart exhibits increased diastolic Ca2+ leak from the sarcoplasmic reticulum (SR) and reduced Ca2+ reuptake, leading to impaired contractility and an increased risk of arrhythmias. This compound helps to normalize Ca2+ homeostasis through its effects on PKA-mediated phosphorylation of key Ca2+ handling proteins:

-

Ryanodine Receptor (RyR2): In heart failure, PKA hyperphosphorylates RyR2, the SR Ca2+ release channel, causing it to become "leaky" during diastole.[8][9] Metoprolol, by reducing PKA activity, mitigates this hyperphosphorylation, thereby restoring normal RyR2 function and reducing diastolic Ca2+ leak.[8]

-

Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA2a): The activity of SERCA2a, which pumps Ca2+ back into the SR during diastole, is inhibited by phospholamban (PLN). PKA phosphorylation of PLN relieves this inhibition. While this is a mechanism to increase contractility in the short term, in the long term, the alterations in Ca2+ cycling are detrimental. Metoprolol's reduction of PKA activity contributes to the normalization of SERCA2a function in the failing heart.[10]

The Emerging Role of Biased Agonism and G-Protein-Coupled Receptor Kinases (GRKs)

Recent research has unveiled a more nuanced layer to beta-blocker pharmacology known as biased agonism. This concept posits that ligands can stabilize different receptor conformations, leading to the preferential activation of certain downstream signaling pathways over others.[11][12] In the context of β1-ARs, signaling can diverge into the canonical G-protein-dependent pathway and a G-protein-independent pathway mediated by β-arrestins.

G-protein-coupled receptor kinases (GRKs) play a pivotal role in this process. In response to agonist stimulation, GRKs phosphorylate the intracellular domains of the β1-AR, which promotes the binding of β-arrestins.[13] β-arrestin binding sterically hinders G-protein coupling, leading to receptor desensitization and internalization.[12] However, β-arrestins can also act as signal transducers themselves, initiating pathways involved in cell survival and apoptosis.

Some beta-blockers, like carvedilol, have been shown to be biased agonists, promoting β-arrestin-mediated signaling while blocking G-protein activation.[14] While the evidence for metoprolol as a biased agonist is less established, its interaction with the GRK/β-arrestin system is an active area of investigation. It is plausible that part of metoprolol's beneficial effects could be attributed to a favorable modulation of this signaling axis, potentially promoting cardioprotective pathways while antagonizing the detrimental G-protein-mediated effects of chronic catecholamine stimulation.

Reversal of Cardiac Remodeling

A key therapeutic goal in heart failure is to halt or reverse the process of adverse cardiac remodeling. This compound has been demonstrated to positively impact this process. By reducing the chronic workload on the heart and mitigating the direct cardiotoxic effects of catecholamines, metoprolol treatment can lead to:

-

Decreased Left Ventricular Volumes: A reduction in both end-systolic and end-diastolic volumes, indicating a less dilated and more efficiently contracting ventricle.[15][16]

-

Increased Left Ventricular Ejection Fraction (LVEF): An improvement in the percentage of blood pumped out of the left ventricle with each contraction, a key indicator of systolic function.[15][17]

-

Reduced Myocardial Fibrosis: By attenuating pro-fibrotic signaling pathways, metoprolol may help to reduce the stiffening of the heart muscle.

Summary of Key Clinical Trial Data

The clinical efficacy of this compound in heart failure is supported by robust evidence from large-scale, randomized controlled trials. The following tables summarize the key quantitative outcomes from the landmark MERIT-HF and REVERT trials.

Table 1: MERIT-HF (Metoprolol CR/XL Randomized Intervention Trial in Congestive Heart Failure) Study Outcomes [1][18][19]

| Outcome Measure | This compound Group | Placebo Group | Relative Risk Reduction | p-value |

| All-Cause Mortality | 7.2% | 11.0% | 34% | 0.0062 |

| Sudden Death | - | - | 41% | <0.05 |

| Death from Worsening Heart Failure | - | - | 49% | <0.05 |

| All-Cause Mortality or All-Cause Hospitalization | - | - | 19% | <0.05 |

Table 2: REVERT (Reversal of Ventricular Remodeling with Toprol-XL) Trial Outcomes at 12 Months [15][16][17]

| Outcome Measure | This compound (200 mg) | Placebo | Change from Baseline | p-value (vs. Placebo) |

| Left Ventricular End-Systolic Volume Index (LVESVI) | -14 ± 3 mL/m² | - | Decrease | <0.05 |

| Left Ventricular Ejection Fraction (LVEF) | +6 ± 1% | - | Increase | <0.05 |

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

Echocardiography in a Mouse Model of Heart Failure

This protocol outlines the procedure for assessing cardiac function in a mouse model of heart failure using echocardiography.

Protocol:

-

Animal Preparation: One day prior to imaging, remove the chest fur of the mouse using a chemical depilatory agent to ensure optimal probe contact.[20][21]

-

Anesthesia and Monitoring: Anesthetize the mouse using isoflurane (1-2% in oxygen).[20] Place the animal in a supine position on a heated platform to maintain body temperature at 37°C.[21][22] Monitor heart rate and respiration throughout the procedure.

-

Image Acquisition:

-

Apply a generous amount of pre-warmed ultrasound gel to the depilated chest area.[23]

-

Using a high-frequency linear array transducer (e.g., 30-40 MHz), obtain parasternal long-axis and short-axis views of the left ventricle.[23][24]

-

From the short-axis view at the level of the papillary muscles, acquire M-mode images.[24]

-

-

Data Analysis:

-

From the M-mode images, measure the left ventricular internal diameter at end-diastole (LVIDd) and end-systole (LVIDs), as well as the anterior and posterior wall thicknesses.[24]

-

Calculate the left ventricular ejection fraction (LVEF) and fractional shortening (FS) using standard formulas.

-

Western Blotting for β1-AR Signaling Proteins

This protocol describes the detection and quantification of key proteins in the β1-AR signaling pathway in cardiac tissue lysates.

Protocol:

-

Sample Preparation:

-

Homogenize frozen cardiac tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins by size on a polyacrylamide gel via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.[25]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-β1-AR, anti-phospho-RyR2, anti-SERCA2a, anti-PKA) overnight at 4°C.[25][26]

-

Wash the membrane extensively with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[25]

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

-

Langendorff Isolated Perfused Heart Preparation

This ex vivo technique allows for the study of cardiac function and the effects of drugs in the absence of systemic neurohormonal influences.

Protocol:

-

Heart Excision and Cannulation:

-

Retrograde Perfusion:

-

Initiate retrograde perfusion of the heart with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C.[28] The perfusion pressure will close the aortic valve and force the perfusate into the coronary arteries.

-

-

Functional Measurements:

-

Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure left ventricular developed pressure (LVDP), heart rate, and the rates of contraction (+dP/dt) and relaxation (-dP/dt).

-

Administer this compound or other pharmacological agents directly into the perfusion buffer and record the subsequent changes in cardiac function.[29]

-

Conclusion

The mechanism of action of this compound in heart failure is a testament to the intricate regulation of cardiac physiology. By competitively antagonizing the β1-adrenergic receptor, it not only alleviates the symptoms of sympathetic overdrive but also initiates a cascade of molecular and cellular events that lead to the reversal of adverse cardiac remodeling and improved long-term outcomes. Its influence on the canonical Gs-protein-cAMP-PKA pathway, the normalization of cardiomyocyte calcium handling, and its potential interplay with the GRK/β-arrestin system collectively contribute to its profound therapeutic benefit. A thorough understanding of these core mechanisms is paramount for the continued development of novel and refined therapeutic strategies for heart failure.

References

- 1. jacc.org [jacc.org]

- 2. ahajournals.org [ahajournals.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. CV Physiology | Cardiac Signal Transduction Mechanisms (G-Protein-Linked) [cvphysiology.com]

- 7. Sarcoplasmic reticulum calcium mishandling: central tenet in heart failure? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of metoprolol on sarcoplasmic reticulum Ca2+ leak in a rabbit model of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. beta-adrenergic receptor blockers restore cardiac calcium release channel (ryanodine receptor) structure and function in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of beta-blockers on cardiac function and calcium handling protein in postinfarction heart failure rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scholars.nova.edu [scholars.nova.edu]

- 12. β-Arrestin as a Therapeutic Target in Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. BRET-based assay to specifically monitor β2AR/GRK2 interaction and β-arrestin2 conformational change upon βAR stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. β-arrestin–biased signaling through the β2-adrenergic receptor promotes cardiomyocyte contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metoprolol reverses left ventricular remodeling in patients with asymptomatic systolic dysfunction: the REversal of VEntricular Remodeling with Toprol-XL (REVERT) trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ovid.com [ovid.com]

- 17. REversal of VEntricular Remodeling with Toprol-XL - American College of Cardiology [acc.org]

- 18. Metoprolol CR/XL Randomized Intervention Trial in Congestive Heart Failure - American College of Cardiology [acc.org]

- 19. Extended-release this compound in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 21. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]

- 22. 2.11. Echocardiography [bio-protocol.org]

- 23. Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 26. β1-Adrenergic Receptor Antibody | Cell Signaling Technology [cellsignal.com]

- 27. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats | Springer Nature Experiments [experiments.springernature.com]

- 28. Langendorff heart - Wikipedia [en.wikipedia.org]

- 29. Simultaneous response of myocardial contractility and a major proteolytic process to beta-adrenergic-receptor occupancy in the Langendorff isolated perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of Extended-Release Metoprolol Succinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of extended-release (ER) metoprolol succinate, a beta-1 selective adrenoceptor blocking agent widely used in the management of cardiovascular diseases. This document details the absorption, distribution, metabolism, and excretion of ER this compound, presents quantitative data from clinical studies, outlines experimental protocols for its analysis, and visualizes key biological pathways.

Introduction

This compound in an extended-release formulation is designed to provide a controlled and predictable release of metoprolol over a 24-hour period, allowing for once-daily administration.[1][2] This formulation consists of multiple controlled-release pellets, each acting as a separate drug delivery unit, which ensures a more consistent plasma concentration compared to immediate-release formulations.[3] This stable plasma concentration leads to a consistent beta-1 blockade over the dosing interval.[2]

Pharmacokinetic Properties

The pharmacokinetic profile of extended-release this compound is characterized by its controlled absorption, wide distribution, extensive metabolism, and renal excretion of metabolites.

Absorption

Following oral administration, this compound is completely absorbed from the gastrointestinal tract.[4] The extended-release formulation provides a near-constant release rate for approximately 20 hours.[2] This results in lower peak plasma concentrations (Cmax) that are approximately one-fourth to one-half of those achieved with a corresponding dose of immediate-release metoprolol.[5] The bioavailability of the extended-release formulation is about 77% relative to immediate-release metoprolol.[5] Notably, the bioavailability of extended-release this compound is not significantly affected by food.[6]

Distribution

Metoprolol is widely distributed throughout the body with a large volume of distribution. It readily crosses the blood-brain barrier. Plasma protein binding of metoprolol is low.

Metabolism

Metoprolol is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6.[7] This metabolism is stereoselective and subject to genetic polymorphism of the CYP2D6 enzyme, which can lead to variations in plasma concentrations among individuals. The main metabolic pathways are O-demethylation and α-hydroxylation.

Excretion

The metabolites of metoprolol are primarily excreted in the urine. The elimination half-life of metoprolol ranges from 3 to 7 hours.[3][4]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of extended-release this compound from various clinical studies.

Table 1: Pharmacokinetic Parameters of Extended-Release this compound (50 mg) in Hypertensive Patients

| Parameter | Brand Name | Generic 1 | Generic 2 |

| Cmax (ng/mL) | Similar across formulations | Similar across formulations | Similar across formulations |

| Tmax (hours) | 6.1 ± 3.6 | 3.5 ± 4.9 | 9.6 ± 3.2 |

| AUC (ng·h/mL) | Similar across formulations | Similar across formulations | Similar across formulations |

Data from a crossover study in 30 hypertensive participants. Cmax and AUC were reported as similar, with specific values not provided in the source.[8]

Table 2: Pharmacokinetic Parameters of Two Test Formulations and a Reference Formulation of Extended-Release this compound (50 mg) in Healthy Adult Human Subjects under Fasting Conditions

| Parameter | Test Product (T1) | Test Product (T2) | Reference Product (R) |

| Mean Cmax (ng/mL) | 31.634 ± 22.6007 | 31.241 ± 20.6090 | 31.773 ± 23.1819 |

| Mean AUC0-t (ng·hr/mL) | 722.992 ± 584.3793 | 658.192 ± 492.3416 | 706.219 ± 546.5064 |

| Mean AUC0-inf (ng·hr/mL) | 751.204 ± 631.9623 | 676.939 ± 519.1306 | 729.505 ± 578.1691 |

Data from a bioequivalence study in 13 healthy adult human subjects.[4]

Experimental Protocols

This section details the methodologies used in pharmacokinetic studies of extended-release this compound.

Study Design for Bioequivalence Assessment

A typical bioequivalence study for extended-release this compound is an open-label, randomized, two-treatment, two-period, crossover study in healthy adult human subjects under fasting conditions.[4]

-

Subjects: Healthy adult volunteers.

-

Dosing: A single oral dose of the test and reference formulations are administered in separate periods, with a washout period between doses.

-

Blood Sampling: Venous blood samples are collected at pre-dose (0 hours) and at specified time points post-dose (e.g., 1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11, 12, 13, 14, 15, 16, 18, 20, 22, 24, 26, 30, 34, 38, 42, and 48 hours).[4]

-

Pharmacokinetic Analysis: Plasma concentrations of metoprolol are determined, and pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated using non-compartmental methods.[4]

Bioanalytical Method for Metoprolol in Human Plasma

The quantification of metoprolol in human plasma is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[9][10]

-

Sample Preparation: A liquid-liquid extraction technique is commonly employed to extract metoprolol and an internal standard from the plasma.[9][10]

-

Chromatographic Separation: The separation of the analyte and internal standard is achieved on a C18 analytical column with an isocratic mobile phase.[9][10]

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode.[9]

Pharmacokinetic Parameter Calculation

Pharmacokinetic parameters are calculated from the plasma concentration-time profiles using non-compartmental analysis with software such as Phoenix® WinNonlin®.[4]

-

Cmax and Tmax: The maximum observed plasma concentration (Cmax) and the time to reach Cmax (Tmax) are determined directly from the observed data.

-

AUC: The area under the plasma concentration-time curve (AUC) is calculated using the linear trapezoidal rule.

Visualizations of Key Pathways

The following diagrams, generated using the DOT language, illustrate the key biological pathways related to the pharmacodynamics and metabolism of metoprolol.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetic considerations of formulation: extended-release this compound in the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jddtonline.info [jddtonline.info]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Examination of Metoprolol Pharmacokinetics and Pharmacodynamics Across CYP2D6 Genotype‐Derived Activity Scores - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A randomized, cross‐over trial of this compound formulations to evaluate PK and PD end points for therapeutic equivalence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eijppr.com [eijppr.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on Metoprolol Succinate's Beta-1 Selective Adrenergic Antagonism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the beta-1 selective adrenergic antagonism of metoprolol succinate, a cornerstone therapy in cardiovascular medicine. The document details its mechanism of action, associated signaling pathways, pharmacokinetics, pharmacodynamics, and the experimental methodologies used to characterize its activity. Quantitative data from preclinical and clinical studies are presented to offer a complete pharmacological profile.

Introduction

This compound is a long-acting, beta-1 selective adrenoceptor blocking agent, commonly referred to as a "cardioselective" beta-blocker.[1][2] Its extended-release formulation is designed to provide consistent plasma concentrations and beta-1 blockade over a 24-hour period with once-daily dosing.[3][4] This targeted antagonism of beta-1 adrenergic receptors makes this compound a critical therapeutic agent for managing hypertension, angina pectoris, and chronic heart failure.[5][6] By selectively blocking the effects of catecholamines like adrenaline and noradrenaline at beta-1 receptors, predominantly located in cardiac tissue, it modulates cardiovascular function to therapeutic benefit.[5][7]

Mechanism of Action

The primary mechanism of this compound is its competitive antagonism of beta-1 adrenergic receptors.[1][5] This selectivity is preferential, not absolute; at higher plasma concentrations, metoprolol can also inhibit beta-2 adrenoceptors found in bronchial and vascular smooth muscle.[1][8]

The therapeutic effects of this compound stem from this antagonism:

-

Cardiac Effects : In the heart, beta-1 receptor stimulation by catecholamines normally increases heart rate (positive chronotropic effect), enhances myocardial contractility (positive inotropic effect), and raises cardiac output.[5][7] this compound blocks these effects, leading to a reduction in heart rate, decreased contractility, and consequently, lowered cardiac output.[5] This reduces myocardial oxygen demand, a key benefit in treating angina.[5]

-

Antihypertensive Effects : The blood pressure-lowering effects of beta-blockers are not fully elucidated, but several mechanisms are proposed. For metoprolol, these include the reduction in cardiac output, a central nervous system effect that reduces sympathetic outflow, and the suppression of renin release from the kidneys, which is a beta-1 receptor-mediated process.[1][5] By inhibiting renin, metoprolol disrupts the renin-angiotensin-aldosterone system (RAAS), leading to decreased formation of the potent vasoconstrictor angiotensin II.[5]

Signaling Pathways of the Beta-1 Adrenergic Receptor

The beta-1 adrenergic receptor is a G-protein-coupled receptor (GPCR) that primarily signals through the Gs alpha subunit.[7][9]

Canonical Gs-Adenylyl Cyclase Pathway

Upon binding of an agonist (e.g., norepinephrine), the beta-1 receptor activates the Gs protein. The Gs alpha subunit then stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[7][10] cAMP acts as a second messenger, activating Protein Kinase A (PKA).[9][11] PKA proceeds to phosphorylate various intracellular proteins, including calcium channels, which increases calcium influx and leads to enhanced cardiac muscle contraction (inotropy).[7] Metoprolol, as an antagonist, blocks the initiation of this cascade.

Alternative Signaling Pathways

While the Gs-cAMP pathway is canonical, evidence suggests beta-1 adrenergic receptors can also activate other signaling cascades. For instance, some studies indicate a potential link to the MAPK/ERK pathway, which could influence long-term changes in gene expression and cellular physiology.[12]

Pharmacokinetics and Pharmacodynamics

The extended-release formulation of this compound ensures a controlled and predictable release of the drug, allowing for consistent beta-1 blockade with once-daily administration.[2][13]

Pharmacokinetics

Metoprolol is rapidly and completely absorbed, though it undergoes about 50% first-pass metabolism.[2] It is primarily metabolized by the cytochrome P450 enzyme CYP2D6, and its elimination half-life is approximately 3 to 7 hours.[2][3] The pharmacokinetic profile can be influenced by an individual's CYP2D6 genotype.[14]

| Parameter | Value / Description | Citation |

| Formulation | Extended-Release (ER) Succinate Salt | [2][3] |

| Absorption | Rapid and complete | [2] |

| Bioavailability | ~50% after first-pass metabolism; 77% relative to immediate-release | [2] |

| Protein Binding | ~12% to human serum albumin | [2] |

| Metabolism | Primarily by CYP2D6 in the liver | [2][3] |

| Elimination Half-life | Approx. 3-7 hours | [2][3] |

| Excretion | Mainly renal, as metabolites (<5% unchanged) | [2] |

Pharmacodynamics

The pharmacodynamic effect of metoprolol is a reduction in heart rate, both at rest and during exercise.[1] The relationship between plasma concentration and beta-1 blockade is well-defined. Beta-1 blocking effects corresponding to a 30-80% maximal effect (an 8-23% reduction in exercise heart rate) are seen at plasma concentrations ranging from 30 to 540 nmol/L.[1][2] The cardioselectivity of metoprolol diminishes at plasma concentrations above 300 nmol/L, where blockade of beta-2 receptors becomes more prominent.[1][2]

Quantitative Data: Receptor Affinity

The selectivity of metoprolol for the beta-1 receptor over the beta-2 receptor is a key feature of its pharmacological profile. This is quantified by comparing its binding affinity (Ki) for the two receptor subtypes.

| Ligand | Receptor Subtype | Species | Assay Type | Affinity (pKi / pKd) | Ki / Kd (nM) | Citation |

| Metoprolol (S-enantiomer) | Beta-1 Adrenoceptor | Human | Receptor Binding | 7.73 ± 0.10 (pKi) | ~1.86 | [15][16] |

| Metoprolol (S-enantiomer) | Beta-2 Adrenoceptor | Human | Receptor Binding | 6.28 ± 0.06 (pKi) | ~52.48 | [15][16] |

| Metoprolol (R-enantiomer) | Beta-1 Adrenoceptor | Human | Receptor Binding | 5.00 ± 0.06 (pKi) | ~10,000 | [15][16] |

| Metoprolol (R-enantiomer) | Beta-2 Adrenoceptor | Human | Receptor Binding | 4.52 ± 0.09 (pKi) | ~30,200 | [15][16] |

| Metoprolol (Racemic) | Beta-1 Adrenoceptor | Human | Radioligand Binding | 6.99 (pKi) | 102 | [17] |

| Metoprolol (Racemic) | Beta-1 Adrenoceptor | Human | Antagonist Activity | 7.8 (pKd) | 15.85 | [17] |

Note: pKi/pKd is the negative logarithm of the Ki/Kd value. A higher pKi indicates stronger binding affinity. The S-enantiomer is the pharmacologically active form.

Experimental Protocols

Characterizing the beta-1 selective antagonism of metoprolol involves a combination of in vitro binding assays, functional cell-based assays, and in vivo hemodynamic studies.

Radioligand Binding Assay for Receptor Affinity (Ki)

This assay quantifies the affinity of an unlabeled drug (metoprolol) for a receptor by measuring its ability to compete with a radiolabeled ligand.[18]

Objective: To determine the equilibrium dissociation constant (Ki) of metoprolol for beta-1 and beta-2 adrenergic receptors.

Materials:

-

Cell membranes from cells expressing human beta-1 or beta-2 adrenergic receptors (e.g., CHO or HEK293 cells).[19]

-

Radioligand (e.g., [³H]-dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-cyanopindolol).[17][19]

-

Unlabeled this compound.

-

Assay buffer (e.g., HBSS).[19]

-

Scintillation fluid and counter.

-

Glass fiber filters.

Methodology:

-

Membrane Preparation: Culture and harvest cells expressing the target receptor. Lyse the cells and isolate the membrane fraction via differential centrifugation.[18]

-

Assay Setup: In a multi-well plate, add a constant amount of cell membrane preparation and a fixed concentration of the radioligand to each well.

-

Competition: Add increasing concentrations of unlabeled this compound to the wells. Include control wells with no competitor (total binding) and wells with a high concentration of a non-selective antagonist to determine non-specific binding.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) to allow the binding to reach equilibrium.[19]

-

Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters to remove unbound radioactivity.[19]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of metoprolol. Fit the data to a one-site competition model to determine the IC50 (the concentration of metoprolol that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Hemodynamic Studies

These studies assess the physiological effects of metoprolol on cardiovascular parameters in living organisms.

Objective: To measure the effect of intravenous metoprolol administration on heart rate, blood pressure, and cardiac contractility.

Model: Anesthetized cats or patients undergoing cardiac catheterization.[15][20]

Methodology:

-

Instrumentation: Surgically instrument the animal model or use standard catheterization techniques in humans to allow for continuous monitoring of intra-arterial blood pressure, heart rate, and left ventricular pressure.

-

Baseline Measurement: Record stable baseline hemodynamic parameters.

-

Drug Administration: Administer a defined dose of metoprolol intravenously (e.g., 0.1 mg/kg).[20]

-

Post-Dose Monitoring: Continuously record all hemodynamic parameters for a set period following administration to observe changes from baseline.

-

(Optional) Agonist Challenge: To confirm beta-blockade, an agonist like isoproterenol can be administered before and after metoprolol to measure the blunting of the heart rate and contractility response.[20]

-

Data Analysis: Compare the pre- and post-metoprolol values for heart rate, mean arterial pressure, and indices of contractility (e.g., dP/dt) using appropriate statistical tests.

Clinical Efficacy

The clinical benefits of this compound, particularly in heart failure, have been robustly demonstrated in large-scale clinical trials.

The MERIT-HF Study

The Metoprolol CR/XL Randomized Intervention Trial in Congestive Heart Failure (MERIT-HF) was a landmark study that established the efficacy of extended-release this compound in patients with chronic heart failure (NYHA Class II-IV) and reduced ejection fraction (≤0.40).[4][6]

| Endpoint | This compound vs. Placebo (Relative Risk Reduction) | Citation |

| All-Cause Mortality | 34% Reduction | [3][4][6] |

| Sudden Death | 41% Reduction | [4][21] |

| Death from Worsening Heart Failure | 51% Reduction | [4][21] |

| Combined Endpoint (All-Cause Mortality or All-Cause Hospitalization) | 19% Reduction | [4][6] |

Hypertension

In patients with mild-to-moderate hypertension, this compound has been shown to effectively lower blood pressure. In a double-blind study, doses of 25-400 mg once daily resulted in a placebo-corrected reduction in sitting blood pressure of 6-8 / 4-7 mmHg at 24 hours post-dose.[1][2]

Conclusion

This compound exerts its therapeutic effects through potent and selective competitive antagonism of beta-1 adrenergic receptors. This action is underpinned by the blockade of the Gs-adenylyl cyclase-cAMP signaling pathway, resulting in reduced heart rate, myocardial contractility, and renin secretion. Its extended-release formulation provides stable 24-hour beta-1 blockade, which translates into significant and life-saving clinical benefits in the management of hypertension and, most notably, chronic heart failure, as demonstrated in pivotal trials like MERIT-HF. The well-defined pharmacokinetics, pharmacodynamics, and extensive clinical data support its role as a fundamental agent in cardiovascular therapy.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Articles [globalrx.com]

- 4. Extended-release this compound in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. 4.12 Beta-1 Antagonists – Nursing Pharmacology-2e [wtcs.pressbooks.pub]

- 9. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound combination in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Examination of Metoprolol Pharmacokinetics and Pharmacodynamics Across CYP2D6 Genotype‐Derived Activity Scores - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. metoprolol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 18. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Hemodynamic effects of intravenous metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Properties of Metoprolol Succinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metoprolol succinate is a cardioselective β1-adrenergic receptor antagonist widely prescribed for the management of cardiovascular diseases, including hypertension, angina pectoris, and heart failure. Its efficacy and safety are intrinsically linked to its specific molecular structure and physicochemical properties. This technical guide provides a comprehensive overview of the core chemical and physical characteristics of this compound, detailed experimental protocols for its analysis, and an exploration of its mechanism of action. All quantitative data are presented in structured tables for ease of comparison, and key processes are visualized through diagrams generated using Graphviz to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

This compound is the succinate salt of metoprolol, consisting of two molecules of metoprolol for every one molecule of succinic acid. This 2:1 stoichiometry is crucial for its extended-release properties in pharmaceutical formulations.

Chemical Structure:

-

Metoprolol: (±)-1-(Isopropylamino)-3-[p-(2-methoxyethyl)phenoxy]-2-propanol

-

Succinic Acid: Butanedioic acid

The chemical structure of this compound salt is a result of the acid-base reaction between the basic secondary amine of metoprolol and the dicarboxylic acid, succinic acid.

Table 1: Molecular and Identification Data for this compound

| Parameter | Value | Reference(s) |

| Chemical Formula | C₃₄H₅₆N₂O₁₀ | [1] |

| Molecular Weight | 652.8 g/mol | [1][2] |

| IUPAC Name | butanedioic acid;bis(1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol) | [1] |

| CAS Number | 98418-47-4 | [1] |

| Appearance | White to off-white crystalline powder | [2][3] |

Physicochemical Properties

The therapeutic performance of this compound is heavily influenced by its physicochemical properties, which dictate its solubility, absorption, and formulation characteristics.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | 134-148 °C | [3][4] |

| pKa (of metoprolol) | 9.67 | [5] |

| Solubility | Freely soluble in water and methanol; sparingly soluble in ethanol; slightly soluble in dichloromethane and 2-propanol; practically insoluble in ethyl-acetate, acetone, diethyl ether, and heptane. | [2][6] |

| LogP (metoprolol base) | 1.88 | [5] |

| UV Absorbance Maximum (λmax) | 222-224 nm in aqueous solutions | [7][8] |

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the identification, characterization, and quantification of this compound.

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound reveals key functional groups present in its structure.

Table 3: Interpretation of FTIR Spectrum of this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference(s) |

| ~3400-3100 | O-H and N-H stretching | Hydroxyl and secondary amine groups | [9] |

| ~3000-2850 | C-H stretching | Aliphatic CH, CH₂, CH₃ groups | [9] |

| ~1700 | C=O stretching | Carboxylic acid of succinate | [9] |

| ~1610, ~1510 | C=C stretching | Aromatic ring | [9] |

| ~1245 | C-O-C stretching | Aryl-alkyl ether | [9] |

| ~1100 | C-O stretching | Secondary alcohol | [9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound. The chemical shifts are influenced by the protonation of the amine and the presence of the succinate counter-ion. While specific peak assignments for the succinate salt can vary slightly based on the solvent and concentration, the general regions for the metoprolol moiety are consistent.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) of this compound typically shows the protonated molecular ion of the metoprolol free base [M+H]⁺ at m/z 268.15. Fragmentation of this ion provides structural confirmation.

Table 4: Major Mass Fragments of Metoprolol

| m/z | Proposed Fragment | Reference(s) |

| 268.15 | [M+H]⁺ (Metoprolol) | [4] |

| 116.1 | [CH₂(OH)CH=NHCH(CH₃)₂]⁺ | [10] |

| 72.1 | [CH₂=NHCH(CH₃)₂]⁺ | [10] |

Experimental Protocols

Synthesis and Purification

A general synthesis for metoprolol involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin, followed by reaction with isopropylamine. The resulting metoprolol base is then reacted with succinic acid to form the succinate salt.

Purification by Recrystallization Protocol:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as methanol or acetone.[7][8]

-

If necessary, treat the hot solution with activated charcoal to remove colored impurities and filter while hot.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize the yield of crystals.

-

Collect the crystals by filtration (e.g., using a Büchner funnel).

-

Wash the crystals with a small amount of cold solvent to remove residual impurities.

-

Dry the purified crystals under vacuum at a temperature not exceeding 60-70°C.[8]

Analytical Methods

A common method for the quantification of this compound in bulk drug and pharmaceutical formulations.

Table 5: Example HPLC Method Parameters

| Parameter | Condition | Reference(s) |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [11] |

| Mobile Phase | Acetonitrile:Methanol:10 mM Phosphate Buffer (pH 3.0) (20:20:60 v/v/v) | [11] |

| Flow Rate | 1.0 mL/min | [11] |

| Detection | UV at 224 nm | [6] |

| Column Temperature | 30 °C | [12] |

| Injection Volume | 20 µL | [13] |

A straightforward method for the quantification of this compound.

Protocol for UV-Visible Spectroscopy:

-

Preparation of Standard Stock Solution: Accurately weigh about 100 mg of this compound and dissolve it in 100 mL of a suitable solvent (e.g., methanol or 0.1 M HCl) to get a concentration of 1000 µg/mL.[1]

-

Preparation of Working Standards: From the stock solution, prepare a series of dilutions (e.g., 5, 10, 15, 20, 25 µg/mL) using the same solvent.[14]

-

Sample Preparation: Prepare the sample solution to have a concentration within the linear range of the standard curve.

-

Measurement: Measure the absorbance of the standard and sample solutions at the λmax (around 222-224 nm) against a solvent blank.[7]

-

Quantification: Construct a calibration curve of absorbance versus concentration for the standards and determine the concentration of the sample from its absorbance.

Mechanism of Action and Signaling Pathway

Metoprolol is a selective antagonist of β1-adrenergic receptors, which are predominantly located in the cardiac tissue. By blocking these receptors, metoprolol inhibits the effects of catecholamines (e.g., norepinephrine and epinephrine), leading to a reduction in heart rate, myocardial contractility, and blood pressure.

The signaling pathway initiated by the activation of β1-adrenergic receptors, and subsequently blocked by metoprolol, is depicted below.

Caption: Beta-1 Adrenergic Receptor Signaling Pathway and Inhibition by Metoprolol.

Experimental and Quality Control Workflow

The quality control of this compound extended-release tablets is a critical process to ensure product safety, efficacy, and consistency. A typical workflow is outlined below.

Caption: Quality Control Workflow for this compound Tablets.

Conclusion

This technical guide has provided a detailed examination of the molecular structure and properties of this compound. The tabulated data offers a quick reference for its key characteristics, while the outlined experimental protocols provide a foundation for its analysis and purification. The visualization of the β1-adrenergic signaling pathway and a typical quality control workflow offers a clear understanding of its mechanism of action and the critical steps in its pharmaceutical production. This comprehensive overview serves as a valuable resource for professionals engaged in the research, development, and quality assurance of this important cardiovascular therapeutic agent.

References

- 1. discoverbiotech.com [discoverbiotech.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. capplustech.com [capplustech.com]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0254682) [hmdb.ca]

- 5. The Importance of Quality Control in Tablet Making Machines | Urban Machinery [urbanpackline.com]

- 6. ahajournals.org [ahajournals.org]

- 7. researchgate.net [researchgate.net]

- 8. WO2010058407A2 - Process of making salts of metoprolol - Google Patents [patents.google.com]

- 9. wisdomlib.org [wisdomlib.org]

- 10. researchgate.net [researchgate.net]

- 11. longdom.org [longdom.org]

- 12. commerce.bio-rad.com [commerce.bio-rad.com]

- 13. A Long Lasting β1 Adrenergic Receptor Stimulation of cAMP/Protein Kinase A (PKA) Signal in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

In-Vitro Dissolution Studies of Metoprolol Succinate Formulations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and critical factors involved in the in-vitro dissolution studies of metoprolol succinate formulations. This compound, a beta-1-selective adrenoceptor blocking agent, is widely formulated as extended-release (ER) dosage forms to maintain therapeutic plasma concentrations over a prolonged period. In-vitro dissolution testing is a critical quality control tool and a key component in the development of these formulations, ensuring product performance and batch-to-batch consistency. This guide details the experimental protocols, summarizes key quantitative data, and illustrates the intricate relationships in formulation and testing through logical diagrams.

Introduction to this compound and Dissolution Testing

Metoprolol is classified as a Class I drug under the Biopharmaceutics Classification System (BCS), indicating high solubility and high permeability.[1] While readily absorbed throughout the gastrointestinal tract, it undergoes extensive first-pass metabolism, resulting in a bioavailability of about 50%.[1][2] Extended-release formulations are therefore essential for providing a consistent therapeutic effect with once-daily dosing.

The in-vitro dissolution test is designed to measure the rate and extent of drug release from a dosage form under specified, controlled conditions. For this compound ER tablets, this test is crucial for predicting the in-vivo performance and ensuring that the drug is released in a controlled and reproducible manner. Various factors, from the formulation composition to the dissolution test parameters, can significantly influence the observed release profile.

Experimental Protocols for In-Vitro Dissolution Testing

The United States Pharmacopeia (USP) provides several standardized methods for the dissolution testing of this compound extended-release tablets.[3][4][5] Additionally, research studies often employ modified or alternative conditions to investigate specific formulation aspects or to better simulate in-vivo conditions.

Standard USP Dissolution Methods

The USP outlines several tests for this compound ER tablets, each with specific parameters. The choice of method often depends on the specific product and its approved labeling.

A detailed breakdown of commonly cited USP dissolution test conditions is provided in the table below:

| Parameter | USP Test 2[3][4] | USP Test 4[3][4][5] | USP Test 5[5] |

| Apparatus | USP Apparatus 2 (Paddles) | USP Apparatus 2 (Paddles) | USP Apparatus 2 (Paddles), with sinkers |

| Dissolution Medium | 500 mL of Simulated Gastric Fluid (pH 1.2), without enzyme | 500 mL of Phosphate Buffer (pH 6.8) | 500 mL of Phosphate Buffer (pH 6.8) |

| Rotation Speed | 75 rpm | 50 rpm | 50 rpm |

| Temperature | 37 ± 0.5 °C | 37 ± 0.5 °C | 37 ± 0.5 °C |

| Sampling Times | 1, 4, 8, and 20 hours | 1, 4, 8, and 24 hours | 1, 4, 8, and 20 hours |

Experimental Workflow for USP Dissolution Testing

The following diagram illustrates the general workflow for conducting a USP dissolution test for this compound ER tablets.

Caption: General workflow for USP in-vitro dissolution testing of this compound ER tablets.

Biorelevant Dissolution Media

To better predict the in-vivo performance, especially the influence of food, biorelevant dissolution media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) can be employed.[6][7] These media contain bile salts and lecithin, which mimic the composition of human intestinal fluids.

Analytical Methods for Quantification

The concentration of this compound in the withdrawn dissolution samples is typically determined using UV-Visible Spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

UV-Visible Spectrophotometry: This is a common and straightforward method. The maximum absorbance of this compound is often measured at wavelengths around 223 nm, 274 nm, or 280 nm.[8][9]

-

High-Performance Liquid Chromatography (HPLC): HPLC offers greater specificity and is the recommended method in many pharmacopeial monographs. A typical RP-HPLC method involves a C18 column with a mobile phase consisting of a buffer (e.g., phosphate buffer at pH 3.0) and an organic modifier like methanol or acetonitrile.[10][11][12]

Detailed HPLC Method Parameters (Example)

| Parameter | Condition |

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (30:70 v/v)[11] |

| Flow Rate | 1.0 mL/min[11] |

| Detection | UV at 225 nm[11] |

| Injection Volume | 10 µL[10] |

| Retention Time | Approximately 4.9 min[11] |

Formulation Factors Influencing Dissolution

The dissolution profile of this compound ER tablets is heavily dependent on the formulation composition, particularly the type and concentration of rate-controlling polymers.

Role of Polymers

Hydrophilic matrix systems are commonly used for this compound ER tablets. Polymers such as hydroxypropyl methylcellulose (HPMC) of different viscosity grades, hydroxypropyl cellulose (HPC), and carbopol are frequently employed.[8] Natural gums like guar gum and xanthan gum have also been investigated.[8][13] The concentration of these polymers is a critical factor; higher polymer concentrations generally lead to a slower drug release rate.[8]

Logical Relationship of Formulation Components

The following diagram illustrates the relationship between the core formulation components and their impact on the final drug product's performance.

Caption: Relationship between formulation components and the resulting dissolution profile.

Manufacturing Process

The manufacturing method, such as wet granulation or direct compression, can also affect the dissolution characteristics of the final tablet.[8][14] The compression force applied during tableting can influence the tablet's porosity and hardness, which in turn can modulate the drug release rate.[15][16]

Quantitative Data on Dissolution Profiles

The following tables summarize typical dissolution data for this compound ER formulations from various studies, providing a comparative overview of different formulation strategies and their outcomes.

Table 1: Comparison of Dissolution Profiles of Different this compound ER Formulations

| Formulation Type | Dissolution Medium | Time (hours) | % Drug Released | Reference |

| HPMC K100M Matrix | pH 6.8 Phosphate Buffer | 1 | ~15% | [9] |

| 4 | ~31% | [9] | ||

| 8 | ~54% | [9] | ||

| 20 | ~87% | [9] | ||

| HPMCAS and HPC Matrix | pH 6.8 Phosphate Buffer | 8 | ~60% | [8] |

| 24 | >80% | [8] | ||

| Compritol® 888 ATO Matrix (1:2 Drug:Excipient) | pH 6.8 Phosphate Buffer | 1 | <25% | [15] |

| 8 | 40-60% | [15] | ||

| 20 | >80% | [15] |

Table 2: USP Acceptance Criteria for this compound ER Tablets

| Time (hours) | Percent Dissolved |

| 1 | Not more than 25% |

| 4 | 20% - 40% |

| 8 | 40% - 60% |

| 20 | Not less than 80% |

| Note: These are general acceptance criteria; specific products may have different approved specifications.[17][18] |

In-Vitro In-Vivo Correlation (IVIVC)

For extended-release formulations of this compound, establishing a Level A In-Vitro In-Vivo Correlation (IVIVC) is highly valuable.[19] A successful IVIVC demonstrates a point-to-point relationship between the in-vitro dissolution rate and the in-vivo absorption rate.[20] This allows the dissolution test to serve as a surrogate for bioequivalence studies, which can streamline formulation development and post-approval changes.[19][21]

IVIVC Development and Application Workflow

Caption: Workflow for the development and application of an In-Vitro In-Vivo Correlation (IVIVC).

Conclusion

The in-vitro dissolution study is a cornerstone in the development and quality control of this compound extended-release formulations. A thorough understanding of the official methodologies, the influence of formulation and process variables, and the potential for establishing an IVIVC is paramount for any scientist or professional working in this area. This guide has provided a comprehensive overview of these critical aspects, offering detailed protocols, comparative data, and illustrative diagrams to support the development of robust and effective this compound drug products. The careful application of these principles will ensure the consistent quality and therapeutic efficacy of these important cardiovascular medications.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. INFLUENCE OF SPLITTING ON DISSOLUTION PROPERTIES OF METOPROLOL TABLETS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uspnf.com [uspnf.com]

- 4. uspnf.com [uspnf.com]

- 5. uspnf.com [uspnf.com]

- 6. biorelevant.com [biorelevant.com]

- 7. biorelevant.com [biorelevant.com]

- 8. jcdronline.org [jcdronline.org]

- 9. rjptonline.org [rjptonline.org]

- 10. ijpcbs.com [ijpcbs.com]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. osti.gov [osti.gov]

- 15. Influence of Formulation Factors and Compression Force on Release Profile of Sustained Release Metoprolol Tablets using Compritol® 888ATO as Lipid Excipient - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. farmaciajournal.com [farmaciajournal.com]

- 19. ptfarm.pl [ptfarm.pl]

- 20. researchgate.net [researchgate.net]

- 21. Development and internal validation of an in vitro-in vivo correlation for a hydrophilic metoprolol tartrate extended release tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of Genetic Polymorphisms on Metoprolol Succinate Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metoprolol, a widely prescribed beta-blocker for cardiovascular diseases, exhibits significant inter-individual variability in its therapeutic response and adverse effect profile. This variability is largely attributed to genetic polymorphisms in the cytochrome P450 2D6 (CYP2D6) enzyme, the primary catalyst in metoprolol's metabolic clearance. This technical guide provides an in-depth analysis of the genetic factors influencing metoprolol succinate metabolism, focusing on the pharmacogenomics of CYP2D6. It summarizes key quantitative data on the impact of different CYP2D6 metabolizer phenotypes on metoprolol pharmacokinetics, details experimental protocols for genotyping and phenotyping, and presents visual workflows and pathways to elucidate the complex interplay between genetics and drug metabolism. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to optimize metoprolol therapy through a personalized medicine approach.

Introduction

Metoprolol is a cardioselective β1-adrenergic receptor blocker that undergoes extensive hepatic metabolism.[1] The cytochrome P450 enzyme CYP2D6 is responsible for the majority of its metabolic clearance, primarily through α-hydroxylation and O-demethylation to form inactive metabolites.[2] The gene encoding CYP2D6 is highly polymorphic, with over 100 known alleles, leading to a wide spectrum of enzymatic activity among individuals. These genetic variations are the principal determinants of the pharmacokinetic variability observed with metoprolol.[3]

Individuals can be classified into four main phenotypes based on their CYP2D6 genotype:

-

Ultrarapid Metabolizers (UMs): Carry multiple copies of functional CYP2D6 alleles, leading to accelerated metabolism and potentially reduced therapeutic effect at standard doses.

-

Normal Metabolizers (NMs): Possess two functional CYP2D6 alleles, resulting in expected metoprolol clearance.

-

Intermediate Metabolizers (IMs): Have one reduced-function and one non-functional allele, or two reduced-function alleles, leading to decreased metabolism.

-

Poor Metabolizers (PMs): Lack functional CYP2D6 alleles, causing significantly reduced metabolism, higher plasma concentrations, and an increased risk of adverse drug reactions such as bradycardia and hypotension.[4][5]

Understanding the impact of these genetic polymorphisms is crucial for tailoring metoprolol therapy to individual patients, thereby maximizing efficacy and minimizing the risk of adverse events.

Quantitative Impact of CYP2D6 Phenotype on Metoprolol Pharmacokinetics

The genetic variations in CYP2D6 directly translate to significant differences in the pharmacokinetic parameters of metoprolol. The following tables summarize the quantitative data from various studies, illustrating the impact of CYP2D6 phenotype on metoprolol exposure.

Table 1: Pooled Pharmacokinetic Parameters of Metoprolol by CYP2D6 Metabolizer Phenotype

| Phenotype | N | Cmax (ng/mL) | AUC (ng·h/mL) | Elimination Half-life (h) | Apparent Oral Clearance (L/h) |

| Ultrarapid (UM) | 12 | 65.8 | 315 | 2.8 | 401 |

| Normal (NM) | 167 | 152 | 848 | 3.2 | 168 |

| Poor (PM) | 26 | 345 | 4120 | 7.5 | 28.4 |

Data from a meta-analysis of studies administering a single oral dose of immediate-release metoprolol.[6]

Table 2: Pharmacokinetic Parameters of Metoprolol and α-hydroxymetoprolol in Relation to CYP2D6*10 Genotype

| Genotype (Phenotype) | N | Metoprolol AUC (ng·h/mL) | α-hydroxymetoprolol AUC (ng·h/mL) | Metoprolol T½ (h) |

| 1/1 (Normal Metabolizer) | 6 | 443.7 ± 168.1 | 1232.0 ± 311.2 | 2.7 ± 0.5 |

| 1/10 (Intermediate Metabolizer) | 7 | 995.6 ± 321.4 | 1344.0 ± 288.1 | 3.2 ± 1.3 |

| 10/10 (Intermediate Metabolizer) | 5 | 2545.3 ± 632.0 | 877.4 ± 103.4 | 5.0 ± 1.1 |

Data from a study in healthy Korean volunteers administered a single 100 mg oral dose of metoprolol tartrate.

Experimental Protocols

CYP2D6 Genotyping using PCR-RFLP

This protocol provides a general framework for identifying common CYP2D6 alleles associated with altered enzyme activity.

1. DNA Extraction:

- Genomic DNA is extracted from whole blood or saliva samples using a commercially available DNA extraction kit, following the manufacturer's instructions.

- The concentration and purity of the extracted DNA are determined by spectrophotometry (A260/A280 ratio).

2. PCR Amplification:

- Specific regions of the CYP2D6 gene containing the single nucleotide polymorphisms (SNPs) of interest are amplified using polymerase chain reaction (PCR).

- Reaction Mixture (per 25 µL reaction):

- Genomic DNA: 50-100 ng

- Forward Primer (10 µM): 1 µL

- Reverse Primer (10 µM): 1 µL

- dNTP Mix (10 mM): 0.5 µL

- Taq DNA Polymerase (5 U/µL): 0.25 µL

- 10x PCR Buffer: 2.5 µL

- Nuclease-free water: to 25 µL

- PCR Cycling Conditions (example):

- Initial Denaturation: 95°C for 5 minutes

- 35 cycles of:

- Denaturation: 95°C for 30 seconds

- Annealing: 55-65°C for 30 seconds (primer-specific)

- Extension: 72°C for 1 minute

- Final Extension: 72°C for 7 minutes

3. Restriction Enzyme Digestion:

- The PCR products are digested with a specific restriction enzyme that recognizes and cuts the DNA at a site created or abolished by the SNP.

- Digestion Mixture (per 20 µL reaction):

- PCR Product: 10 µL

- Restriction Enzyme (10 U/µL): 1 µL

- 10x Restriction Buffer: 2 µL

- Nuclease-free water: 7 µL

- Incubate at the optimal temperature for the specific enzyme (e.g., 37°C) for 1-2 hours.

4. Gel Electrophoresis:

- The digested DNA fragments are separated by size using agarose gel electrophoresis (e.g., 2-3% agarose gel).

- The gel is stained with a DNA-binding dye (e.g., ethidium bromide) and visualized under UV light.

- The pattern of DNA fragments will indicate the presence or absence of the SNP, allowing for genotype determination.

Quantification of Metoprolol and α-hydroxymetoprolol by HPLC-UV

This method describes the determination of metoprolol and its primary metabolite, α-hydroxymetoprolol, in plasma samples.

1. Sample Preparation (Liquid-Liquid Extraction):

- To 1 mL of plasma, add an internal standard (e.g., a structurally similar beta-blocker not co-administered).

- Add 5 mL of an organic solvent (e.g., a mixture of dichloromethane and isopropanol).

- Vortex for 1 minute and centrifuge at 3000 rpm for 10 minutes.

- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the residue in 200 µL of the mobile phase.

2. HPLC System and Conditions:

- HPLC System: A standard HPLC system equipped with a UV detector.

- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution. A typical mobile phase could be a 50:50 (v/v) mixture of 10 mM phosphate buffer (pH 3.0) and acetonitrile.

- Flow Rate: 1.0 mL/minute.

- Injection Volume: 20 µL.

- Detection: UV detection at a wavelength of approximately 223 nm or 275 nm.

3. Data Analysis:

- Create a calibration curve by analyzing standard solutions of metoprolol and α-hydroxymetoprolol of known concentrations.

- Quantify the concentrations of the analytes in the plasma samples by comparing their peak areas to the calibration curve.

Visualization of Pathways and Workflows

Metoprolol Metabolic Pathway

Caption: Primary metabolic pathways of this compound mediated by CYP2D6.

CYP2D6 Genotype to Phenotype Workflow

Caption: Workflow for determining CYP2D6 phenotype from a patient's genotype.

Logical Relationship of CYP2D6 Phenotype to Metoprolol Plasma Concentration

Caption: Relationship between CYP2D6 phenotype and expected metoprolol plasma concentration.

Conclusion

The metabolism of this compound is profoundly influenced by genetic polymorphisms in the CYP2D6 gene. The classification of patients into ultrarapid, normal, intermediate, and poor metabolizers based on their genotype provides a robust framework for predicting their pharmacokinetic response to metoprolol. As demonstrated by the quantitative data, poor metabolizers exhibit significantly higher plasma concentrations and a longer elimination half-life, which can lead to an increased risk of adverse effects. Conversely, ultrarapid metabolizers may have sub-therapeutic plasma levels at standard doses. The integration of pharmacogenomic testing, utilizing the detailed experimental protocols outlined in this guide, into clinical practice has the potential to enable a more precise and personalized approach to metoprolol therapy. This will ultimately contribute to improved patient outcomes by optimizing drug efficacy and enhancing safety. Further research is warranted to fully elucidate the clinical utility and cost-effectiveness of routine CYP2D6 genotyping for all patients initiating metoprolol treatment.

References

- 1. Unique Genotyping Protocol of CYP2D6 Allele Frequency Using Real Time Quantitative PCR from Japanese Healthy Women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Real time PCR detection of common CYP2D6 genetic variants and its application in a Karen population study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unique Genotyping Protocol of CYP2D6 Allele Frequency Using Real Time Quantitative PCR from Japanese Healthy Women [jstage.jst.go.jp]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. CYP2D6 genotyping strategy based on gene copy number determination by TaqMan real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

The Impact of Metoprolol Succinate on Cardiac Remodeling Post-Myocardial Infarction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myocardial infarction (MI) triggers a complex cascade of events leading to cardiac remodeling, a process characterized by alterations in ventricular size, shape, and function, which is strongly associated with the progression to heart failure. Beta-blockers, particularly the selective β1-adrenergic receptor antagonist metoprolol succinate, are a cornerstone of post-MI therapy. This technical guide provides an in-depth analysis of the mechanisms and clinical evidence supporting the role of this compound in attenuating adverse cardiac remodeling. We will delve into the molecular signaling pathways modulated by metoprolol, present quantitative data from key clinical trials in structured tables, and provide detailed experimental protocols from preclinical studies. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development focused on cardiovascular disease.

Introduction: The Challenge of Post-MI Cardiac Remodeling

Following a myocardial infarction, the heart undergoes a series of structural and functional changes collectively known as cardiac remodeling. This process, driven by neurohormonal activation, inflammation, and mechanical stress, initially serves as a compensatory mechanism. However, chronic remodeling often becomes maladaptive, leading to ventricular dilation, cardiomyocyte hypertrophy, fibrosis, and ultimately, a decline in cardiac function, paving the way for heart failure.[1] The sympathetic nervous system, through the release of catecholamines, plays a pivotal role in this detrimental process, making β-adrenergic receptor blockade a logical therapeutic strategy.[2] this compound, a cardioselective β1-blocker, has demonstrated significant efficacy in improving outcomes for post-MI patients, largely attributed to its ability to mitigate adverse cardiac remodeling.[1][3]

Molecular Mechanisms and Signaling Pathways

This compound exerts its beneficial effects on cardiac remodeling through the modulation of several key signaling pathways. Its primary action is the competitive inhibition of β1-adrenergic receptors in cardiac tissue.[2][4] This blockade counteracts the excessive sympathetic stimulation that follows an MI, leading to a reduction in heart rate, myocardial contractility, and blood pressure, thereby decreasing myocardial oxygen demand.[2][5] Beyond these hemodynamic effects, metoprolol influences intracellular signaling cascades that are central to the remodeling process.

One critical pathway involves the A-Kinase Anchoring Protein 5 (AKAP5). Following MI, cardiac AKAP5 expression is typically decreased. Treatment with metoprolol has been shown to restore AKAP5 levels.[6] AKAP5 is a scaffolding protein that compartmentalizes protein kinase A (PKA) and other signaling molecules, including the phosphatase calcineurin (PP2B). By restoring AKAP5 expression, metoprolol enhances the interaction between AKAP5 and PP2B.[6] This interaction is crucial as PP2B dephosphorylates and activates the Nuclear Factor of Activated T-cells (NFAT), a transcription factor implicated in pathological hypertrophy.[6] Metoprolol's restoration of the AKAP5-PP2B interaction leads to the suppression of NFATc3 and GATA4, another key transcription factor involved in cardiac hypertrophy.[6]

Furthermore, metoprolol has been shown to attenuate myocardial fibrosis by reducing the expression of collagen type 1 (COL-1) and collagen type 3 (COL-3).[6] This anti-fibrotic effect is likely mediated through the suppression of pro-inflammatory cytokines such as TNF-α and IL-1.[6]

Another important aspect of metoprolol's action is its influence on gap junction proteins, specifically Connexin 43 (Cx43). After a myocardial infarction, the expression and distribution of Cx43 are significantly altered, contributing to electrical instability. Studies have shown that metoprolol treatment can upregulate the expression of Cx43 in cardiomyocytes, which may help to improve electrical coupling and reduce the risk of arrhythmias.[7]

Figure 1: Signaling pathway of metoprolol's effect on cardiac remodeling.

Quantitative Data from Clinical and Preclinical Studies

The beneficial effects of this compound on cardiac remodeling have been quantified in numerous studies. The following tables summarize key findings on left ventricular ejection fraction (LVEF), end-systolic volume (LVESV), and end-diastolic volume (LVEDV).

Human Clinical Trials

| Study / Trial | Patient Population | Treatment Group | Control Group | Key Findings |

| REVERT Trial [8][9] | Asymptomatic patients with LVEF <40% (NYHA Class I) | This compound (200 mg/day) | Placebo | At 12 months: - LVESVI: -14±3 mL/m² (p<0.05 vs. placebo) - LVEF: +6±1% (p<0.05 vs. placebo) - LVEDVI: -14±3 mL/m² (not significant vs. placebo) |

| MERIT-HF (Post-MI Subgroup) [10] | Post-MI patients with symptomatic CHF (NYHA II-IV, EF ≤0.40) | Metoprolol CR/XL | Placebo | - Total Mortality: Reduced by 40% (p=0.0004) - Sudden Death: Reduced by 50% (p=0.0004) - All-cause mortality/hospitalization for worsening HF: Reduced by 31% (p<0.0001) |

| Meta-analysis (Pre-PCI) [11] | STEMI patients | Early intravenous metoprolol before PCI | Control | At 6 months: - LVEF: Increased by a mean of 3.57% (p<0.00001) - Infarct Size: Decreased by a mean of 3.84g (p<0.0001) |

Preclinical Animal Studies

| Study | Animal Model | Treatment Protocol | Key Findings |